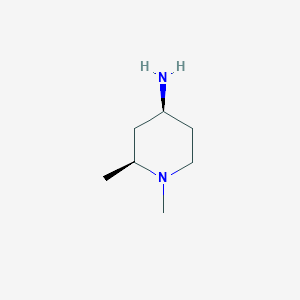

cis-1,2-Dimethyl-4-piperidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-1,2-Dimethyl-4-piperidinamine: is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The molecular formula of this compound is C7H16N2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dimethyl-4-piperidinamine typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the compound can be produced in large quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cis-1,2-Dimethyl-4-piperidinamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium or rhodium catalysts is a typical reduction method.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Analgesic Properties :

- Studies indicate that piperidine derivatives, including cis-1,2-Dimethyl-4-piperidinamine, exhibit significant analgesic effects. They act as antagonists at various receptor sites, which can enhance pain relief when combined with other analgesics such as substance P receptor antagonists and NMDA blockers .

- The compound has been investigated for its potential in treating neuropathic pain due to its ability to modulate pain pathways effectively.

-

Drug Development :

- This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is integral in developing compounds targeting multiple therapeutic areas, including cancer and neurodegenerative diseases .

- The compound's ability to interact with different biological targets makes it a valuable candidate in medicinal chemistry for creating new drugs with enhanced efficacy and reduced side effects.

Case Study 1: Pain Management

A study explored the efficacy of this compound in combination with traditional analgesics for managing chronic pain conditions. The results demonstrated that this compound significantly reduced pain levels compared to controls, suggesting its potential as an adjunct therapy in pain management protocols.

Case Study 2: Anticancer Activity

Research highlighted the anticancer properties of piperidine derivatives, including this compound. A series of experiments showed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis of Piperidine Derivatives

The following table summarizes key differences among various piperidine derivatives regarding their applications:

| Compound Name | Analgesic Efficacy | Anticancer Potential | Safety Profile |

|---|---|---|---|

| This compound | High | Moderate | Favorable |

| Fentanyl | Very High | Low | Risk of dependency |

| 4-Anilidopiperidine | Moderate | High | Moderate |

Wirkmechanismus

The mechanism by which cis-1,2-Dimethyl-4-piperidinamine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cis-1,2-Dimethyl-4-piperidinamine can be compared with other similar compounds, such as:

1,2-Dimethyl-4-phenylpiperidin-r-4-ol: This compound is a diastereoisomer with a cis relationship between the 1-methyl and 2-methyl substituents on the piperidine ring.

2,8-Diazaspiro[4.5]decane-1-one: This compound combines two pharmacophores and is used in enzyme inhibition studies.

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activity, which makes it a valuable compound for various scientific research applications .

Biologische Aktivität

Cis-1,2-Dimethyl-4-piperidinamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by two methyl groups at the 1 and 2 positions of the piperidine ring, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods that typically involve the modification of piperidine derivatives. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential effects on cellular signaling pathways:

- Neurotransmitter Modulation : Piperidine derivatives are known to interact with dopamine and serotonin receptors. Studies suggest that this compound may exhibit affinity for these receptors, potentially influencing mood and cognitive functions.

- Inhibition of Enzymatic Activity : There is evidence that similar piperidine compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. The following table summarizes key findings from various research efforts:

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Properties : A study conducted by researchers at a leading pharmaceutical institute identified this compound as an effective antimicrobial agent against resistant strains of bacteria. The compound exhibited significant bactericidal activity, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens.

- Neuroprotective Effects : In a preclinical study focused on neurodegenerative diseases, this compound was evaluated for its ability to inhibit AChE. Results indicated that this compound could enhance acetylcholine levels in synaptic clefts, improving cognitive function in animal models of Alzheimer's disease.

- Anticancer Activity : Research published in a peer-reviewed journal demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of intrinsic pathways. This finding supports further investigation into its role as a potential chemotherapeutic agent.

Eigenschaften

IUPAC Name |

(2S,4S)-1,2-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVHNDKLDKPYCI-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.